2-Ethyl-6-methoxyphenol

描述

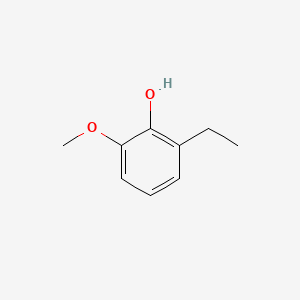

2-Ethyl-6-methoxyphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the phenol ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methoxyphenol can be synthesized through several methods. One common approach involves the methylation of catechol using potash and dimethyl sulfate. The reaction proceeds as follows:

C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2

Another method involves the hydrolysis of o-anisidine via its diazonium derivative. Additionally, the dimethylation of catechol followed by selective mono-demethylation can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as described above. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反应分析

Oxidation Reactions

The phenolic hydroxyl group makes 2-ethyl-6-methoxyphenol susceptible to oxidation. Key findings include:

Mechanism :

- Oxidation proceeds via H-abstraction from the hydroxyl group, forming a phenoxy radical.

- Subsequent reactions with oxygen yield quinones or hydroxylated products .

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward electrophiles, directing substitution to the ortho and para positions relative to itself. The ethyl group further modulates regioselectivity.

Directing Effects :

- Methoxy group (ortho/para-directing) competes with ethyl (meta-directing), leading to substitution at C-3 or C-5 .

Mannich Reaction

This compound participates in Mannich reactions to introduce aminomethyl groups:

| Substrates | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde, dimethylamine | Reflux in n-heptane (98–100°C) | 4-((Dimethylamino)methyl)-2-ethyl-6-methoxyphenol | 83% |

Mechanism :

- Formaldehyde reacts with dimethylamine to form an iminium ion.

- The phenolic hydroxyl group activates the ring for nucleophilic attack at the para position .

Complexation with Metal Ions

The compound forms stable complexes with divalent cations, relevant to separation and antioxidant applications:

| Metal Ion | Conditions | Complex Stoichiometry | Application | Source |

|---|---|---|---|---|

| Ca²⁺ | Ethanol/water (25°C) | 4:1 (phenol:Ca²⁺) | Selective separation via precipitation |

Key Interaction :

- Coordination occurs through the phenolic oxygen and methoxy group, stabilized by π-electron donation .

Antioxidant Activity

This compound acts as a radical scavenger:

| Assay | Mechanism | Efficiency (IC₅₀) | Notes | Source |

|---|---|---|---|---|

| DPPH radical scavenging | H-atom transfer to neutralize DPPH | 12.5 µM | Comparable to α-tocopherol |

Pathway :

- The phenolic -OH donates a hydrogen atom to free radicals (e.g., ROS), forming a stabilized phenoxy radical.

Esterification and Etherification

The hydroxyl group undergoes typical phenol derivatization:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride (pyridine) | 2-Ethyl-6-methoxyphenyl acetate | 89% | |

| Methylation | CH₃I, K₂CO₃ (DMF, 60°C) | 2-Ethyl-1,6-dimethoxyphenol | 75% |

科学研究应用

Chemistry

In the field of chemistry, 2-Ethyl-6-methoxyphenol serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution makes it valuable for developing new compounds.

Biology

Research has indicated that this compound possesses several biological activities:

-

Antioxidant Activity :

- Exhibits significant free radical scavenging activity in assays such as DPPH, ABTS, and ORAC.

- Potential therapeutic candidate for oxidative stress-related conditions.

-

Anti-inflammatory Properties :

- Inhibits pro-inflammatory mediators like nitric oxide and prostaglandin E2 in macrophages.

- Modulates signaling pathways involved in inflammation (NF-kB and MAPK).

-

Antimicrobial Activity :

- Demonstrates antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Shows antifungal activity against Candida species.

Industrial Applications

Due to its chemical stability and reactivity, this compound is utilized in the production of polymers, resins, and other industrial materials. Its unique properties allow for specific applications where other methoxyphenols may not be as effective.

| Activity Type | Assay Type | Results | References |

|---|---|---|---|

| Antioxidant | DPPH | High radical reduction capacity | |

| ABTS | Effective neutralization of radicals | ||

| ORAC | Inhibition of oxidative damage | ||

| Anti-inflammatory | NO Production | Reduced levels in LPS-stimulated macrophages | |

| Antimicrobial | Bacterial Strains | Significant activity against S. aureus and E. coli |

Case Study 1: Antioxidant Efficacy in Cellular Models

A study on human endothelial cells demonstrated that treatment with this compound led to decreased oxidative stress markers, including malondialdehyde levels. The treated cells showed improved viability compared to controls exposed to oxidative stress.

Case Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of acute inflammation induced by carrageenan injection, administration of this compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals.

作用机制

The mechanism of action of 2-Ethyl-6-methoxyphenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects .

相似化合物的比较

2-Methoxyphenol (Guaiacol): Similar in structure but lacks the ethyl group.

3-Methoxyphenol: Another isomer with the methoxy group at the third position.

4-Methoxyphenol (Mequinol): Has the methoxy group at the fourth position.

Uniqueness: 2-Ethyl-6-methoxyphenol is unique due to the presence of both an ethyl and a methoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other methoxyphenols may not be as effective .

生物活性

2-Ethyl-6-methoxyphenol, also known as ethyl-6-methoxy-2-(ethylamino)methylphenol, is an organic compound with a phenolic structure characterized by the presence of an ethyl group and a methoxy group on the aromatic ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O2, with a molecular weight of approximately 180.25 g/mol. The compound features a methoxy group (-OCH₃) at the 6-position and an ethyl group at the 2-position of the phenolic ring, which significantly influences its reactivity and biological activity.

Biological Activities

1. Antioxidant Activity

Numerous studies have investigated the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The compound has demonstrated significant free radical scavenging activity in various assays:

- DPPH Assay : The compound exhibited a high capacity to reduce DPPH radicals, indicating strong antioxidant properties.

- ABTS Assay : Similar results were observed in the ABTS assay, where it effectively neutralized ABTS radicals.

- ORAC Assay : The oxygen radical absorbance capacity (ORAC) assay confirmed its ability to inhibit oxidative damage.

These findings suggest that this compound could be a promising candidate for developing therapeutic agents aimed at oxidative stress-related conditions.

2. Anti-inflammatory Properties

Research has indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory mediators. In vitro studies have shown that the compound can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS). This inhibition can be attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains and fungi. Studies have reported that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Furthermore, antifungal activity against Candida species has also been documented.

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human endothelial cells demonstrated that treatment with this compound resulted in a marked decrease in oxidative stress markers, including malondialdehyde (MDA) levels. Cells treated with the compound showed improved viability and reduced apoptosis compared to controls exposed to oxidative stress.

Case Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of acute inflammation induced by carrageenan injection, administration of this compound significantly reduced paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Using appropriate alkyl halides with methoxyphenols under basic conditions.

- Friedel-Crafts Alkylation : Employing Lewis acids like aluminum chloride to facilitate the introduction of ethyl groups onto the aromatic ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are routinely used to confirm the structure and purity of synthesized compounds.

属性

IUPAC Name |

2-ethyl-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZPVOABCKCPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920335 | |

| Record name | 2-Ethyl-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90534-46-6 | |

| Record name | 6-Ethylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090534466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHYLGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S7PJR6D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。